molecular formula C20H18N4O2 B5856679 ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5856679
M. Wt: 346.4 g/mol
InChI Key: DCYABHCTBKUOCY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis might be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the induction of apoptosis in cancer cells. The compound may act by binding to enzymes or receptors, thereby modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-3-26-20(25)16-17-19(23-15-10-5-4-9-14(15)22-17)24(18(16)21)13-8-6-7-12(2)11-13/h4-11H,3,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYABHCTBKUOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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